1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENY
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Overview
Description
1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENYLIDENE]METHYL)NAPHTHO[1,2-D][1,3]THIAZOL-1-IUM IODIDE is a complex organic compound with a molecular formula of C34H33IN2S2 and a molecular weight of 660.67 . This compound is known for its unique structure, which includes a benzothiazole moiety and a naphthothiazolium iodide group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENYLIDENE]METHYL)NAPHTHO[1,2-D][1,3]THIAZOL-1-IUM IODIDE involves multiple steps. One common method includes the condensation of 3-ethyl-1,3-benzothiazol-2(3H)-ylidene with a naphthalenylidene derivative under specific reaction conditions . The reaction typically requires a solvent such as THF (tetrahydrofuran) and a catalyst like SnCl2 (tin(II) chloride) to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENYLIDENE]METHYL)NAPHTHO[1,2-D][1,3]THIAZOL-1-IUM IODIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., H2O2), reducing agents (e.g., NaBH4), and nucleophiles (e.g., alkyl halides). The reactions are typically conducted under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENYLIDENE]METHYL)NAPHTHO[1,2-D][1,3]THIAZOL-1-IUM IODIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENYLIDENE]METHYL)NAPHTHO[1,2-D][1,3]THIAZOL-1-IUM IODIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENYLIDENE]METHYL)NAPHTHO[1,2-D][1,3]THIAZOL-1-IUM IODIDE: A closely related compound with similar structural features.
1-ETHYL-2,3,3-TRIMETHYL-3H-INDOLIUM IODIDE: Another compound with a benzothiazole moiety, used in similar applications.
Uniqueness
1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENYLIDENE]METHYL)NAPHTHO[1,2-D][1,3]THIAZOL-1-IUM IODIDE is unique due to its specific combination of benzothiazole and naphthothiazolium iodide groups, which confer distinct chemical and biological properties . This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
19208-27-6 |
---|---|
Molecular Formula |
C34H33IN2S2 |
Molecular Weight |
660.67 |
Origin of Product |
United States |
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